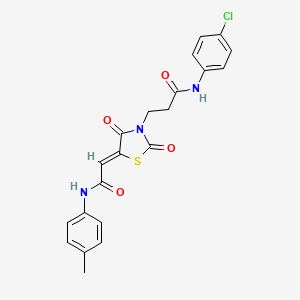
(Z)-N-(4-chlorophenyl)-3-(2,4-dioxo-5-(2-oxo-2-(p-tolylamino)ethylidene)thiazolidin-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(4-chlorophenyl)-3-(2,4-dioxo-5-(2-oxo-2-(p-tolylamino)ethylidene)thiazolidin-3-yl)propanamide is a useful research compound. Its molecular formula is C21H18ClN3O4S and its molecular weight is 443.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (Z)-N-(4-chlorophenyl)-3-(2,4-dioxo-5-(2-oxo-2-(p-tolylamino)ethylidene)thiazolidin-3-yl)propanamide, often referred to as a thiazolidinone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including antibacterial properties, enzyme inhibition, and potential anticancer effects.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of a thiazolidinone ring, which is known for its pharmacological significance. The molecular formula is C19H20ClN3O3S, and it features a 4-chlorophenyl group that enhances its biological activity.
Antibacterial Activity
Research indicates that thiazolidinone derivatives exhibit notable antibacterial properties. In a study involving various synthesized compounds, derivatives similar to the target compound demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The most active compounds showed IC50 values significantly lower than those of standard drugs used in treatment, suggesting potential as effective antibacterial agents .
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory activities. Specifically, it has shown strong inhibitory effects on acetylcholinesterase (AChE) and urease. For instance, compounds derived from similar thiazolidinone structures displayed IC50 values ranging from 1.13 µM to 6.28 µM against urease, indicating their potential for therapeutic applications in conditions like kidney stones and gastric ulcers .
Anticancer Potential
Emerging studies suggest that thiazolidinone derivatives may possess anticancer properties. The mechanism of action is believed to involve the induction of apoptosis in cancer cells through various pathways. For example, certain thiazolidinones have been reported to inhibit tumor cell proliferation in vitro and in vivo models .
Research Findings and Case Studies
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-3-[(5Z)-5-[2-(4-methylanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O4S/c1-13-2-6-15(7-3-13)24-19(27)12-17-20(28)25(21(29)30-17)11-10-18(26)23-16-8-4-14(22)5-9-16/h2-9,12H,10-11H2,1H3,(H,23,26)(H,24,27)/b17-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBZMYCTKBEGRM-ATVHPVEESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C=C2C(=O)N(C(=O)S2)CCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













